molecular formula C10F22 B1679600 Perfluorodecane CAS No. 307-45-9

Perfluorodecane

Cat. No.: B1679600
CAS No.: 307-45-9
M. Wt: 538.07 g/mol
InChI Key: BPHQIXJDBIHMLT-UHFFFAOYSA-N
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Description

Perfluorodecane is a perfluorinated compound with the chemical formula C10F22. It is a member of the perfluoroalkane family, where all hydrogen atoms in the decane molecule are replaced by fluorine atoms. This substitution results in a compound with unique properties, such as high thermal and chemical stability, low surface tension, and hydrophobicity. These characteristics make this compound valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Perfluorodecane, a member of the group of polyfluoroalkyl substances (PFAS), interacts with various biological targets. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

This compound’s interaction with its targets leads to various changes in the organism. For instance, its interaction with the cytochrome P450 enzymes can lead to alterations in drug metabolism and synthesis of cholesterol, steroids and other lipids . The activation of PPARα by this compound can influence the regulation of lipid metabolism, leading to changes in energy homeostasis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce transcriptional changes in cholesterol biosynthesis and lipid metabolism pathways . These changes can have downstream effects on energy homeostasis and other biological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. Detailed information on the adme properties of this compound is currently limited

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been shown to influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . These changes can have various effects on cellular functions and overall organism health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, contamination profiles, distribution, and possible sources of this compound in the environment can affect its bioavailability and toxicity . Furthermore, the presence of this compound in the environment can lead to its accumulation in organisms, potentially leading to toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorodecane can be synthesized through the direct fluorination of decane using elemental fluorine. This process typically involves the use of cobalt(III) fluoride as a fluorinating agent. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, this compound is produced using electrochemical fluorination (ECF) or the Fowler process. The ECF method involves the electrolysis of decane in a solution of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. The Fowler process, on the other hand, uses cobalt(III) fluoride to achieve the same result. Both methods yield high-purity this compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: Perfluorodecane is chemically inert under most conditions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or ozone, to form perfluorinated carboxylic acids.

    Reduction: Reduction of this compound is challenging due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated alkanes.

    Substitution: Nucleophilic substitution reactions are rare but can occur in the presence of strong nucleophiles, leading to the formation of partially fluorinated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: High temperatures and pressures, along with strong reducing agents.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alkanes.

    Substitution: Partially fluorinated compounds with various functional groups.

Scientific Research Applications

Perfluorodecane has a wide range of applications in scientific research due to its unique properties:

    Chemistry: Used as a solvent for highly reactive species and in the synthesis of other perfluorinated compounds.

    Biology: Employed in studies involving gas exchange and oxygen transport due to its ability to dissolve large amounts of gases.

    Medicine: Investigated for use in artificial blood substitutes and liquid ventilation systems.

    Industry: Utilized as a heat transfer fluid, lubricant, and in the production of fluoropolymer coatings.

Comparison with Similar Compounds

Perfluorodecane is unique among perfluorinated compounds due to its specific chain length and properties. Similar compounds include:

    Perfluorooctane (C8F18): Shorter chain length, used in similar applications but with different physical properties.

    Perfluorododecane (C12F26): Longer chain length, with higher boiling point and viscosity.

    Perfluorodecalin (C10F18): Structurally different, used in medical applications for its gas-dissolving properties.

This compound stands out due to its balance of chain length, stability, and versatility in various applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32
Source PubChem
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InChI Key

BPHQIXJDBIHMLT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C10F22
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluoro-
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DSSTOX Substance ID

DTXSID90872298
Record name Perfluorodecane
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Molecular Weight

538.07 g/mol
Source PubChem
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Physical Description

Liquid, Clear colorless liquid; [CHEMINFO]
Record name Perfluoro compounds, C5-18
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Boiling Point

Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/
Record name PERFLUORO COMPOUNDS, C5-18
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Solubility

Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/
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Mechanism of Action

Perfluorooctanoic acid (PFOA), induces apoptosis in human HepG2 cells in a dose- and time-dependent manner. In this study the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis was studied. Treatment with 200 and 400 M PFOA caused a dramatic increase in the cellular content of superoxide anions and hydrogen peroxide after 3 h. Measurement of the mitochondrial transmembrane potential after PFOA treatment showed a dissipation of mitochondrial transmembrane potential at 3 hr. Caspase-9 activation was seen at 5 h after treatment with 200 M PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore.
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CAS No.

307-45-9, 86508-42-1
Record name Perfluorodecane
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Record name Perfluorodecane
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Record name PERFLUORODECANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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